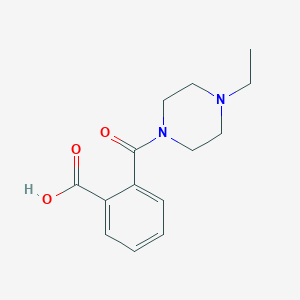

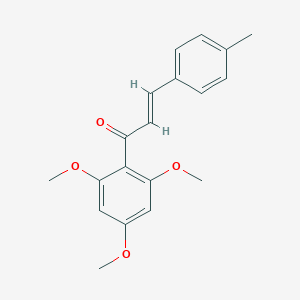

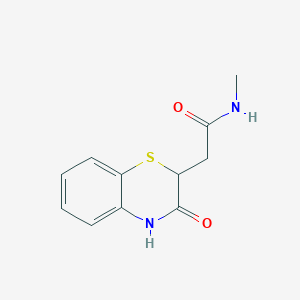

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid (2-EPCB) is a synthetic organic compound that has recently been gaining attention for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further study and experimentation.

科学的研究の応用

Crystal Structure Analysis

4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) has been studied for its crystal structure, revealing that the piperazine ring adopts a chair conformation. The dihedral angles between the piperazine ring and the benzene ring suggest a specific spatial arrangement, indicating its potential application in crystallography and molecular design (Faizi, Ahmad & Golenya, 2016).

Medicinal Chemistry

Piperazine derivatives, including structures similar to 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, are identified for their central pharmacological activity, mainly involving the activation of the monoamine pathway. These compounds are researched for their potential therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito, Moreira, Menegatti & Costa, 2018).

Antimicrobial and Antioxidant Activities

Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. Some compounds demonstrated significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity, suggesting their potential in pharmaceutical applications (Mallesha & Mohana, 2011).

Enantioseparation in Drug Synthesis

The enantioseparation of 1-(1,4-benzodioxane-2-carbonyl)piperazine enantiomers has been studied, indicating its importance in the preparation of antihypertensive drugs like doxazosin. This highlights the compound's role in the pharmaceutical industry, particularly in the synthesis of stereochemically pure drugs (Yu, 2005).

Antihypertensive Drug Synthesis

N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine has been improved as an intermediate in the synthesis of the antihypertensive drug, Doxazosin. This compound is crucial for treating conditions like benign prostate hyperplasia and hypertension, indicating its importance in cardiovascular therapeutics (Ramesh, Reddy & Reddy, 2006).

作用機序

Target of Action

The primary target of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition results in a dose-dependent increase in acetylcholine levels . The compound also releases a metabolite, 4-(4-ethyl-piperazin-1-yl)-1-(2,3,4-trihydroxy-phenyl)-butan-1-one (SP-04m), which, along with the parent compound, acts as a sigma-1 receptor antagonist . This supports their potential use in relieving symptoms related to psychosis, a non-cognitive condition often associated with Alzheimer’s disease .

Biochemical Pathways

The compound’s action on AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic transmission . Additionally, both the compound and its metabolite offer neuroprotection against Aβ1-42 toxicity in various neuronal cell lines . They also protect neuronal cells and rat brain mitochondria exposed to various mitochondrial respiratory chain complex toxins .

Pharmacokinetics

The compound’s ability to inhibit ache both in vitro and in vivo suggests that it can cross the blood-brain barrier and reach its target in the brain .

Result of Action

The compound’s action results in enhanced cholinergic neurotransmission due to increased acetylcholine levels . This could potentially improve cognitive function in conditions like Alzheimer’s disease, where cholinergic deficits are observed . Additionally, the compound and its metabolite offer neuroprotection against Aβ1-42 toxicity, which is implicated in the pathogenesis of Alzheimer’s disease .

特性

IUPAC Name |

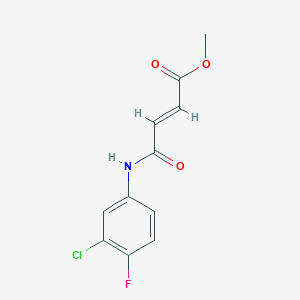

2-(4-ethylpiperazine-1-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14(18)19/h3-6H,2,7-10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWMPJVMVSBYHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B491247.png)

![2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid](/img/structure/B491305.png)